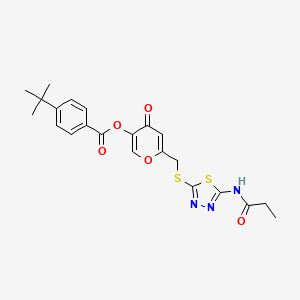

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate features a 4-oxo-4H-pyran core substituted with a thioether-linked 1,3,4-thiadiazole moiety bearing a propionamido group. The benzoate ester at the 3-position of the pyran ring is substituted with a bulky tert-butyl group.

The propionamido side chain could facilitate hydrogen bonding, a critical factor in target selectivity.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-5-18(27)23-20-24-25-21(32-20)31-12-15-10-16(26)17(11-29-15)30-19(28)13-6-8-14(9-7-13)22(2,3)4/h6-11H,5,12H2,1-4H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUPHYNURWTTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and thiadiazole moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesizing methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O5S , with a molecular weight of approximately 402.45 g/mol . The structure incorporates various functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O5S |

| Molecular Weight | 402.45 g/mol |

| CAS Number | 896018-98-7 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The thiadiazole moiety is particularly linked to antibacterial and antifungal activities. Preliminary studies suggest that This compound may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies have evaluated its effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Anticancer Properties

The structural complexity of the compound suggests possible anticancer activity. Thiadiazole derivatives have been associated with various anticancer mechanisms, including the induction of apoptosis in cancer cells. Research into similar compounds has shown promising results in inhibiting tumor growth and proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluating derivatives of thiadiazole reported that modifications to the thiadiazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the pyran ring in our compound may similarly enhance its efficacy .

- Enzyme Inhibition Studies : A comparative analysis of enzyme inhibitors indicated that compounds with a similar scaffold demonstrated effective inhibition of AChE, leading to increased acetylcholine levels in synaptic clefts—potentially beneficial for cognitive enhancement .

Synthesis Methods

The synthesis of This compound typically involves multiple steps:

- Formation of Thiadiazole Derivative : The initial step involves synthesizing the thiadiazole core through condensation reactions.

- Pyran Ring Construction : Subsequent reactions form the pyran ring, often utilizing cyclization techniques.

- Final Esterification : The final step involves esterifying the hydroxyl group with tert-butyl benzoate to yield the target compound.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

Comparison with ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)

ML221 () shares the 4-oxo-pyran backbone and a thioether-linked heterocycle but differs in two key regions:

Heterocycle : ML221 uses a pyrimidin-2-ylthio group, whereas the target compound employs a 5-propionamido-1,3,4-thiadiazol-2-ylthio moiety.

Benzoate Substituent : ML221 has a nitro group (electron-withdrawing), while the target compound uses a tert-butyl group (electron-donating, lipophilic).

Comparison with 4-Chloro-3-nitrobenzoate Analog ()

A structurally related compound, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate , replaces the tert-butyl group with a chloro-nitrobenzoate. Key differences include:

- Bioactivity : Nitro groups are often associated with prodrug activation or redox modulation, whereas tert-butyl groups prioritize passive diffusion.

Comparison with Ethyl Benzoate Derivatives ()

Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate core but differ in:

- Linker Chemistry : Phenethylthio vs. thiadiazole-thioether linkages. The latter may offer greater conformational rigidity.

- Heterocycle Diversity: Isoxazole (I-6373) vs. thiadiazole.

Structure-Activity Relationship (SAR) Insights

- Benzoate Modifications: Nitro (ML221): Enhances electrophilicity, possibly aiding in covalent binding or electrostatic interactions.

- Thioether vs. Thioester : The thioether linkage in the target compound is more stable than thioesters, reducing metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.